molecular formula C9H7ClO2 B1594498 6-Chloro-2-chromanone CAS No. 4377-63-3

6-Chloro-2-chromanone

Cat. No. B1594498
CAS RN: 4377-63-3
M. Wt: 182.6 g/mol
InChI Key: KKMNLXQACWRZHQ-UHFFFAOYSA-N
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Description

6-Chloro-2-chromanone is a chemical compound with the molecular formula C9H7ClO2 . It is a white solid and is used as a chemical and organic intermediate for pharmaceuticals . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .


Chemical Reactions Analysis

Chromanone or Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities . It is used as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .


Physical And Chemical Properties Analysis

6-Chloro-2-chromanone is a white solid . It has a molecular weight of 182.61 .

Scientific Research Applications

  • Pharmaceuticals and Medicinal Chemistry

    • Chromanone and its derivatives, including 6-Chloro-2-chromanone, are important heterobicyclic compounds that serve as building blocks in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .
    • They exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
    • The methods of application or experimental procedures vary widely depending on the specific application. In general, these compounds are synthesized in the lab and then tested in vitro or in vivo for their biological activities .
    • The results or outcomes obtained also vary widely. For example, some chromanone derivatives have shown promising results as anticancer agents, while others have shown potential as antidiabetic or antimicrobial agents .
  • Organic Intermediates

    • 6-Chloro-2-chromanone is used as an organic intermediate for pharmaceuticals .
    • As an organic intermediate, it is used in the synthesis of other compounds. The specific methods of application or experimental procedures would depend on the compound being synthesized .
    • The results or outcomes obtained would be the successful synthesis of the desired compound .
  • Antineoplastic Activity

    • Various chromone derivatives, such as 6-chloro-2-(2-quinolyl)chromone, have been proven to have antineoplastic activity against selected cancer cell lines .
    • The methods of application or experimental procedures would involve synthesizing the chromone derivative and then testing its antineoplastic activity in vitro or in vivo .
    • The results or outcomes obtained would be the observed antineoplastic activity against the selected cancer cell lines .
  • Antioxidant Activity

    • Chromones and chromanones, including 6-Chloro-2-chromanone, have significant antioxidant activity .
    • The methods of application or experimental procedures would involve synthesizing the chromone or chromanone compound and then testing its antioxidant activity in vitro or in vivo .
    • The results or outcomes obtained would be the observed antioxidant activity of the compound .
  • Anti-inflammatory Activity

    • Chromones and chromanones, including 6-Chloro-2-chromanone, have significant anti-inflammatory activity .
    • The methods of application or experimental procedures would involve synthesizing the chromone or chromanone compound and then testing its anti-inflammatory activity in vitro or in vivo .
    • The results or outcomes obtained would be the observed anti-inflammatory activity of the compound .
  • Antimicrobial Activity

    • Chromones and chromanones, including 6-Chloro-2-chromanone, have significant antimicrobial activity .
  • Antidiabetic Activity

    • By virtue of SAR studies, substitution at C-2, 3, 6 and 7th position of parent chromanone provide effective antidiabetic drugs .
    • The methods of application or experimental procedures would involve synthesizing the chromanone derivative and then testing its antidiabetic activity in vitro or in vivo .
    • The results or outcomes obtained would be the observed antidiabetic activity of the compound .
  • Tumor Necrosis Factor-α (TNF-α) Inhibitors

    • Natural and synthetic chromanone analogs show various biological activities such as tumor necrosis factor-α (TNF-α) inhibitors .
    • The methods of application or experimental procedures would involve synthesizing the chromanone derivative and then testing its TNF-α inhibitory activity in vitro or in vivo .
    • The results or outcomes obtained would be the observed TNF-α inhibitory activity of the compound .
  • Antiviral Activity

    • Chromones and chromanones, including 6-Chloro-2-chromanone, have significant antiviral activity .
    • The methods of application or experimental procedures would involve synthesizing the chromone or chromanone compound and then testing its antiviral activity in vitro or in vivo .
    • The results or outcomes obtained would be the observed antiviral activity of the compound .
  • Antileishmanial Activity

    • Chromones and chromanones, including 6-Chloro-2-chromanone, have significant antileishmanial activity .
    • The methods of application or experimental procedures would involve synthesizing the chromone or chromanone compound and then testing its antileishmanial activity in vitro or in vivo .
    • The results or outcomes obtained would be the observed antileishmanial activity of the compound .
  • Insecticidal Activity

    • Chromones and chromanones, including 6-Chloro-2-chromanone, have significant insecticidal activity .
    • The methods of application or experimental procedures would involve synthesizing the chromone or chromanone compound and then testing its insecticidal activity in vitro or in vivo .
    • The results or outcomes obtained would be the observed insecticidal activity of the compound .
  • Spasmolytic Activity

    • Chromones and chromanones, including 6-Chloro-2-chromanone, have significant spasmolytic activity .
    • The methods of application or experimental procedures would involve synthesizing the chromone or chromanone compound and then testing its spasmolytic activity in vitro or in vivo .
    • The results or outcomes obtained would be the observed spasmolytic activity of the compound .

Safety And Hazards

While specific safety and hazard information for 6-Chloro-2-chromanone was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

6-chloro-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMNLXQACWRZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295781
Record name 6-Chloro-2-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-chromanone

CAS RN

4377-63-3
Record name 4377-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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